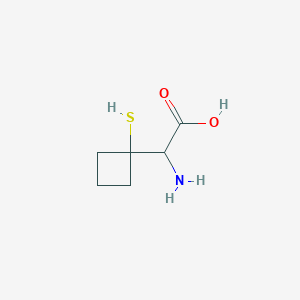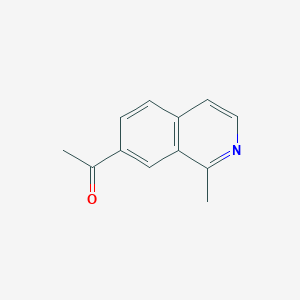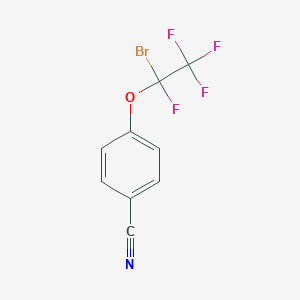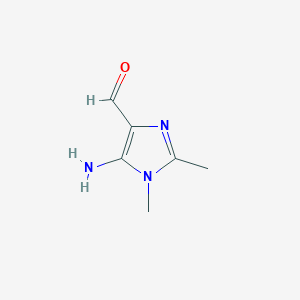
N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide typically involves the reaction of 4-bromopyridine-2-amine with pyrrolidine-1-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like DMF (dimethylformamide).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its biological activity and chemical reactivity.
Biological Studies: It is employed in studies to investigate its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It is utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form interactions with the active site of enzymes, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating them, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)pyrrolidine-1-carboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
N-(4-chloropyridin-2-yl)pyrrolidine-1-carboxamide: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
N-(4-fluoropyridin-2-yl)pyrrolidine-1-carboxamide: Contains a fluorine atom, which can influence its pharmacokinetic properties.
Uniqueness
Propiedades
Fórmula molecular |
C10H12BrN3O |
|---|---|
Peso molecular |
270.13 g/mol |
Nombre IUPAC |
N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H12BrN3O/c11-8-3-4-12-9(7-8)13-10(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,12,13,15) |
Clave InChI |
GLVGLJUGZOGRSN-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)NC2=NC=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)

![2,4-Dibromo-5-methylbenzo[d]thiazole](/img/structure/B12825809.png)
![Indolo[3,2,1-jk]carbazol-2-ylboronic acid](/img/structure/B12825815.png)

![2-Amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12825837.png)
![Methyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12825843.png)
![N-(4-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12825851.png)


